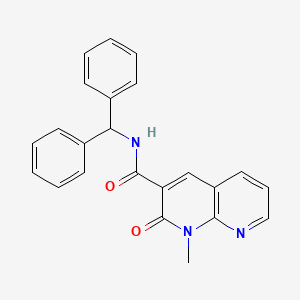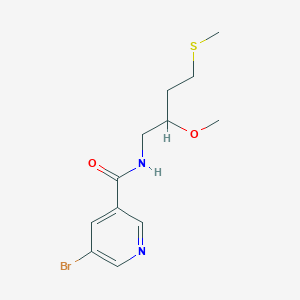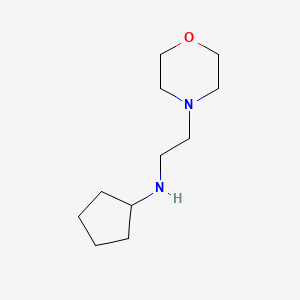![molecular formula C24H19FN4O5 B2403561 ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1251594-93-0](/img/structure/B2403561.png)
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. Its unique chemical structure combines multiple functional groups, contributing to its diverse reactivity and potential utility in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Preparation typically involves a multi-step synthesis process:
Step 1: : Synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Step 2: : Formation of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine.
Step 3: : Coupling with ethyl 4-amino benzoate under appropriate conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Industrial Production Methods: While specific industrial processes are proprietary, they generally involve optimized versions of the above lab-scale synthesis, often incorporating continuous flow techniques and automation to enhance yield and reduce production costs.
化学反応の分析
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate undergoes a variety of chemical reactions:
Oxidation: : Leads to the formation of corresponding ketones and carboxylic acids.
Reduction: : Typically yields alcohols or amines, depending on conditions.
Substitution Reactions: : Occurs mainly at the aromatic rings and the oxadiazole moiety, with nucleophilic or electrophilic reagents.
Common reagents include: KMnO₄ for oxidation, LiAlH₄ for reduction, and various halogenation agents for substitution. Major products depend on reaction conditions but often include derivatives with modified functional groups.
科学的研究の応用
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has extensive applications:
Chemistry: : Used as a building block for complex organic synthesis and material science research.
Biology: : Investigated for its role in enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: : Applied in the development of advanced polymers and as a precursor for pharmaceuticals.
作用機序
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to enzymes and receptor sites, modulating biological activities.
Pathways Involved: : Engages in various signaling pathways, potentially affecting cellular responses and metabolic processes.
類似化合物との比較
Compared to similar compounds:
Unique Aspects: : The presence of the 4-fluorophenyl and oxadiazole groups enhances its reactivity and specificity in biological systems.
Similar Compounds: : Includes analogs with varying substituents on the oxadiazole and pyridine rings, such as:
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine
These analogs help highlight the unique chemical and biological properties of ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate.
That's a lot to take in! What stands out the most to you about this compound?
特性
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJNDRIPCFJLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)
![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)

![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)



![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

